Cas no 4425-56-3 (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 2,4-Dihydroxy-5-pyrimidinecarbonitrile
- 2,4-Dioxo-1H-pyrimidine-5-carbonitrile
- 1,2,3,4-tetrahydro-2,4-dioxo-5-Pyrimidinecarbonitrile
- 2,4-Dihydroxypyrimidine-5-carbonitrile
- 5-Cyanouracil
- 5-Pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-2,4-dioxo-
- NSC667760
- 5-cyano-2,4(1H,3H)-Pyrimidinedione
- 5-Cyano uracil
- NSC12931
- PubChem14994
- 2,4-Dihydroxy-pyrimidine-5-carbonitrile
- 5-Cyanouracil, AldrichCPR
- KSC588A4T
- HAUXRJCZDHHADG-UHFFFAOYSA-N
- A7030
- AKOS006221480
- TS-00031
- 4425-56-3
- SCHEMBL189451
- FT-0620353
- DTXSID70196080
- EN300-85846
- CHEMBL443038
- FT-0649990
- SB57731
- NSC 12931
- 4,4'-Methylenebis(2-(hydroxymethyl)phenol)
- BDBM50124205
- SCHEMBL20630523
- Z1201618232
- NSC-12931
- AM20100146
- J-517427
- NSC44192
- 5-cyano-6-aryl-2-thiouracil
- MFCD00051958
- 5428-41-1
- SY006044
- CS-W002248
- 5-cyano-2,4-dihydroxy pyrimidine
- NSC 44192
- NSC-667760
- PS-5544
- AKOS005207152
- C3542
- AKOS015856573
- 2 pound not4-Dioxo-1 pound not2 pound not3 pound not4-tetrahydropyrimidine-5-carbonitrile
- NSC-44192
- InChI=1/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10
- AC-7400
- 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- DB-011862
- 4-hydroxy-2-oxo-3H-pyrimidine-5-carbonitrile
- 2,4-Dihydroxy-5-pyrimidinecarbonitrile; 2,4-Dioxo-1H-pyrimidine-5-carbonitrile
- 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
- MDL: MFCD00128255
- Inchi: 1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
- InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)=CNC(N1)=O
Computed Properties
- Exact Mass: 137.02300
- Monoisotopic Mass: 137.022526
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -0.9
- Topological Polar Surface Area: 82
Experimental Properties
- Density: 1.52
- Boiling Point: 524.8°C at 760 mmHg
- Flash Point: 271.211℃
- Refractive Index: 1.59
- PSA: 89.51000
- LogP: -1.06512
- λmax: 290(Na2CO3 aq.)(lit.)
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Safety Instruction: S22; S36/37
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/22
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11414-25g |
2,4-dioxo-1h-pyrimidine-5-carbonitrile |
4425-56-3 | 95% | 25g |
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| Matrix Scientific | 085435-500mg |
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| Matrix Scientific | 085435-1g |
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| Matrix Scientific | 085435-5g |
2,4-Dihydroxypyrimidine-5-carbonitrile, 97% |
4425-56-3 | 97% | 5g |
$340.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D843775-5g |
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| Chemenu | CM167342-10g |
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| Chemenu | CM167342-25g |
2,4-Dihydroxypyrimidine-5-carbonitrile |
4425-56-3 | 98% | 25g |
$294 | 2021-08-05 | |
| abcr | AB172723-250 mg |
5-Cyanouracil, 97%; . |
4425-56-3 | 97% | 250MG |
€69.40 | 2021-09-16 | |
| abcr | AB172723-1 g |
5-Cyanouracil, 97%; . |
4425-56-3 | 97% | 1g |
€89.60 | 2023-06-23 | |
| ChemScence | CS-W002248-5g |
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
4425-56-3 | 99.43% | 5g |
$91.0 | 2022-04-27 |
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Suppliers
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Related Literature
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Anna K. Renfrew Metallomics 2014 6 1324
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Sarah A. Barnett,Ashley T. Hulme,Nizar Issa,Thomas C. Lewis,Louise S. Price,Derek A. Tocher,Sarah L. Price New J. Chem. 2008 32 1761
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3. 795. Purines, pyrimidines, and glyoxalines. Part IV. Cyanouracils from amines and amino-acidsM. R. Atkinson,G. Shaw,R. N. Warrener J. Chem. Soc. 1956 4118
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Fergus E. Poynton,Sandra A. Bright,Salvador Blasco,D. Clive Williams,John M. Kelly,Thorfinnur Gunnlaugsson Chem. Soc. Rev. 2017 46 7706
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5. Novel ring transformations of 5-cyanouracils into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines by the reaction with thioureas and guanidinesKosaku Hirota,Hironao Sajiki,Yukio Kitade,Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1990 123
Additional information on 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Professional Introduction to 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS No. 4425-56-3)
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in pharmaceutical and chemical research. Its molecular structure, characterized by a pyrimidine core with a dioxo and nitrile functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention in recent years due to its potential role in the development of novel therapeutic agents.
The CAS number 4425-56-3 uniquely identifies this chemical entity, ensuring precise classification and communication within the scientific community. The compound’s reactivity stems from its dual functionality—the dioxo group (C=O) and the nitrile group (C≡N)—which allows for diverse chemical transformations. These transformations are particularly valuable in medicinal chemistry, where structural modifications can lead to enhanced pharmacological properties.
In the realm of pharmaceutical research, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been explored as a precursor for synthesizing pyrimidine-based drugs. Pyrimidines are fundamental scaffolds in many pharmacologically active compounds, including antiviral and anticancer agents. The presence of the nitrile group provides a site for further functionalization, enabling the creation of derivatives with tailored biological activities.
Recent studies have highlighted the compound’s utility in the development of inhibitors targeting specific enzymatic pathways. For instance, modifications of the pyrimidine ring have been investigated for their potential to interfere with kinase enzymes, which are often overexpressed in cancer cells. The dioxo group’s ability to participate in hydrogen bonding interactions further enhances its suitability as a pharmacophore.
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions, starting from readily available precursors. Advances in synthetic methodologies have improved the efficiency and yield of its production, making it more accessible for industrial applications. Catalytic processes have been particularly effective in streamlining the synthesis while maintaining high purity standards.
From a computational chemistry perspective, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed its potential as a ligand for various protein targets. These simulations not only aid in rational drug design but also provide insights into the compound’s mechanism of action.
The compound’s stability under different conditions has also been a subject of interest. Studies have demonstrated its resilience in aqueous solutions at physiological pH levels, suggesting its feasibility for use in biomedical applications. Additionally, its solubility profile has been optimized through structural modifications to enhance bioavailability.
In conclusion, 2 , 4 - dioxo - 1 , 2 , 3 , 4 - tetrahydropyrimidine - 5 - carbonitrile ( CAS No . 4425 - 56 - 3 ) represents a promising candidate for further exploration in drug discovery and chemical synthesis. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical science is expected to grow.
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